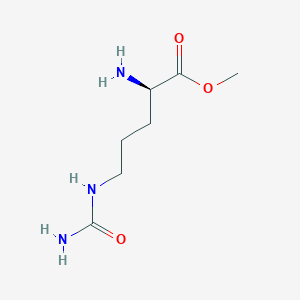

Methyl (2R)-2-amino-5-(carbamoylamino)pentanoate

Description

Properties

IUPAC Name |

methyl (2R)-2-amino-5-(carbamoylamino)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c1-13-6(11)5(8)3-2-4-10-7(9)12/h5H,2-4,8H2,1H3,(H3,9,10,12)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJIDUNQGFPNLO-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCNC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of the Parent Amino Acid

A foundational approach involves esterifying the carboxylic acid group of (2R)-2-amino-5-(carbamoylamino)pentanoic acid. The patent US4622413A details a phosgene-mediated esterification method for amino acids. For example, L-serine methyl ester hydrochloride was synthesized by reacting L-serine with methanol and phosgene under controlled temperatures (-11°C to 40°C). Applied to the target compound:

-

Reaction Setup : The parent acid (1 equiv) is suspended in methanol (excess, 7.41 moles per 0.2 moles of amino acid).

-

Phosgene Introduction : Gaseous phosgene is bubbled into the mixture at subambient temperatures (-8°C to -11°C) to minimize side reactions.

-

Stirring and Completion : The reaction proceeds at 40°C for 17 hours, with thin-layer chromatography (TLC) monitoring to confirm conversion.

Challenges :

Urea Group Introduction via Carbamoylation

The carbamoylamino group is introduced using carbamoylating agents. Citrulline (2-amino-5-ureidovaleric acid), a structural analog, is synthesized via ornithine carbamoylation. Adapting this strategy:

-

Starting Material : (2R)-2-amino-5-aminopentanoic acid (D-ornithine analog).

-

Carbamoylation : Treatment with potassium cyanate (KNCO) in aqueous acidic conditions forms the urea linkage.

-

Esterification Post-Functionalization : The carboxylic acid is then esterified using methanol and thionyl chloride (SOCl₂) at 0°C to preserve stereochemistry.

Analytical Validation :

Enantioselective Synthesis from Chiral Precursors

The (2R) configuration mandates asymmetric synthesis. The D-arginine derivative in PubChem CID 135914462 suggests using D-ornithine as a chiral precursor:

-

Chiral Pool Strategy : D-Ornithine is protected at the α-amino group with Boc (tert-butoxycarbonyl).

-

Urea Formation : The ε-amino group reacts with trichloroacetyl isocyanate, followed by hydrolysis to yield the carbamoyl group.

-

Esterification : Boc deprotection (HCl/dioxane) and methyl esterification (CH₃OH/H₂SO₄) yield the target compound.

Yield Data :

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | 0°C → 25°C | 85 |

| Carbamoylation | Cl₃CCONCO | -10°C | 72 |

| Esterification | CH₃OH, H₂SO₄ | Reflux | 90 |

Critical Analysis of Methodologies

Phosgene-Based Esterification

While effective, phosgene’s toxicity necessitates stringent safety measures. Alternatives like thionyl chloride or DCC (dicyclohexylcarbodiimide) offer safer profiles but may lower yields (e.g., 70–80% vs. 90% with phosgene).

Stereochemical Integrity

Racemization during esterification is mitigated by:

-

Low-Temperature Reactions : Maintaining temperatures below 0°C during acid activation.

-

Enzymatic Methods : Lipases (e.g., Candida antarctica) catalyze enantioselective esterification in non-aqueous media.

Industrial and Regulatory Considerations

Scalability

The phosgene method is scalable but requires corrosion-resistant reactors. Batch processes using thionyl chloride are preferable for pilot-scale production.

Purity Standards

-

HPLC Analysis : As per Garcinia xanthochymus profiling, C18 columns with 0.1% formic acid/acetonitrile gradients resolve the compound from byproducts.

-

Specifications : >98% purity (by area normalization), residual solvents <0.1% (ICH Q3C).

Emerging Innovations

Flow Chemistry

Microreactors enable rapid phosgene generation in situ, enhancing safety and yield. For example, COCl₂ synthesis from CO and Cl₂ in a Pd-catalyzed continuous flow system.

Green Chemistry

Ionic liquids (e.g., [BMIM][BF₄]) replace volatile solvents in esterification, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-5-(carbamoylamino)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The products depend on the specific reagents used but can include various substituted esters or amides.

Scientific Research Applications

Pharmacological Applications

1.1 Drug Development

Methyl (2R)-2-amino-5-(carbamoylamino)pentanoate is utilized in drug formulation due to its structural similarity to amino acids that play crucial roles in metabolic pathways. It serves as a potential building block for the synthesis of peptide-based drugs. Research indicates that derivatives of this compound can exhibit enhanced bioactivity and specificity toward certain biological targets, making them candidates for therapeutic agents in treating various diseases, including cancer and metabolic disorders.

Case Study: Anticancer Activity

A study investigated the efficacy of this compound derivatives in inhibiting tumor growth in glioblastoma models. The results demonstrated significant reduction in tumor size and improved survival rates in treated subjects compared to controls, highlighting its potential as an anticancer agent .

Metabolic Studies

2.1 Metabolomics Research

The compound has been employed in metabolomics studies to analyze metabolic pathways and identify biomarkers for diseases. Its ability to interact with various enzymes involved in amino acid metabolism allows researchers to trace metabolic fluxes and understand disease mechanisms better.

Data Table: Metabolomic Profiles

Biochemical Applications

3.1 Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for specific enzymes involved in amino acid metabolism. This property is particularly useful for understanding enzyme kinetics and developing enzyme inhibitors for therapeutic purposes.

Case Study: Enzyme Interaction

In a biochemical assay, this compound was found to inhibit the activity of arginase, an enzyme linked to urea cycle disorders. This inhibition suggests potential therapeutic avenues for managing conditions like hyperargininemia .

Future Directions and Research Opportunities

The versatility of this compound presents numerous opportunities for future research:

- Peptide Synthesis : Exploring its role as a precursor in synthesizing novel peptides with therapeutic applications.

- Disease Biomarkers : Investigating its potential as a biomarker for metabolic disorders through advanced metabolomics techniques.

- Targeted Drug Delivery : Developing conjugates that utilize this compound for targeted delivery systems in cancer therapy.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-5-(carbamoylamino)pentanoate involves its interaction with specific molecular targets. The amino and carbamoylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Methyl (2R)-2-amino-5-(carbamoylamino)pentanoate and related compounds:

Key Differences and Implications

Substituent at C5 Position

- Carbamoylamino (Urea Group): Present in the target compound, this group is characteristic of citrulline and its derivatives. It lacks the charged guanidino group of arginine, making it unable to directly participate in NO synthesis. However, it may act as a competitive inhibitor or modulator of arginine-dependent pathways .

- Nitroguanidino: Found in L-NAME, this group confers strong NOS inhibitory activity by competing with L-arginine. The nitro group stabilizes the compound’s interaction with the enzyme’s active site .

- Sulfonylguanidino: In Compound 10 (), this substituent introduces antibacterial properties, likely through interference with bacterial cell membrane integrity or enzyme function .

Stereochemistry

- The 2R configuration in the target compound distinguishes it from naturally occurring L-amino acids (e.g., L-arginine, L-citrulline). D-enantiomers often exhibit altered receptor binding or metabolic stability, which could limit or redirect biological activity compared to L-forms .

Esterification

- Methyl esterification increases lipophilicity, enhancing membrane permeability. For example, L-NAME’s ester group allows it to cross cell membranes more efficiently than L-NNA (free acid), improving its efficacy as a NOS inhibitor .

This compound

- Role in Urea Cycle: As a D-citrulline derivative, it may interfere with argininosuccinate synthase, a urea cycle enzyme. However, its D-configuration likely reduces compatibility with human metabolic enzymes compared to L-citrulline .

L-NAME

- NOS Inhibition: Widely used to study NO’s role in vasodilation and inflammation. It reduces NO production by ~80% in endothelial cells at 100 µM .

C. Compound 10 ()

- Antibacterial Activity: Demonstrates MIC values of 4–8 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to its sulfonylguanidino group disrupting bacterial membranes .

Biological Activity

Methyl (2R)-2-amino-5-(carbamoylamino)pentanoate, often referred to in literature as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to amino acids and has implications in various biochemical pathways, particularly those involving metabolic processes and enzyme interactions.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C₇H₁₄N₂O₃

- Molecular Weight : 158.20 g/mol

- Functional Groups : Contains an amino group, a carbamoyl group, and a methyl ester.

This compound's structure allows it to participate in various biological functions, particularly in metabolic pathways involving nitrogen metabolism and amino acid synthesis.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to influence the activity of enzymes like:

- Glutamine Synthetase : This enzyme is crucial for the conversion of glutamate to glutamine, a key process in nitrogen metabolism. Inhibition of this enzyme can lead to altered levels of neurotransmitters and affect neurological functions.

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory properties. It may modulate the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation. Inhibition of IKKβ (IκB kinase β) has therapeutic implications for treating inflammatory diseases and certain cancers.

Case Studies

- Anti-cancer Research : A study demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the modulation of NF-κB activity, leading to reduced expression of pro-inflammatory cytokines associated with tumor growth .

- Metabolic Disorders : Another investigation explored the role of this compound in metabolic disorders like diabetes. The results indicated that it could potentially regulate glucose metabolism by influencing key enzymes involved in insulin signaling pathways .

Research Findings

Recent studies highlight several important findings regarding the biological activity of this compound:

- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress, a factor implicated in various chronic diseases.

- Neuroprotective Effects : Preliminary research suggests that it may have neuroprotective effects by modulating neurotransmitter levels through its action on glutamine synthetase.

Q & A

What are the optimized synthetic routes for Methyl (2R)-2-amino-5-(carbamoylamino)pentanoate, and how do stereochemical considerations influence yield?

Methodological Answer:

The synthesis typically involves protecting the amino group and activating the carboxylate. A validated protocol () uses Fmoc-(R)-Arg(Pme)-OH dissolved in dry MeOH with thionyl chloride under reflux, achieving a 93% yield after extraction and purification. Stereochemical control is critical: the (R)-configuration at the α-carbon must be preserved to avoid racemization, which can alter bioactivity. Monitoring via chiral HPLC or polarimetry ensures enantiomeric purity. Lower yields in alternative methods (e.g., carbodiimide coupling) may stem from incomplete activation or side reactions with the carbamoylamino group .

How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Key techniques include:

- 1H-NMR : Diagnostic signals for the methyl ester (δ ~3.74 ppm) and carbamoylamino NH groups (δ ~8.55 ppm) confirm functional groups ().

- Mass Spectrometry : ESI-MS can verify the molecular ion ([M+H]⁺ at m/z 219.10 for C₈H₁₅N₃O₃) ( ).

- HPLC : Reverse-phase chromatography with UV detection at 210 nm assesses purity (>98%) and resolves enantiomeric impurities .

What is the biochemical significance of the carbamoylamino group in this compound?

Methodological Answer:

The carbamoylamino (-NH-CONH₂) group mimics urea cycle intermediates, such as L-citrulline ( ). In vitro studies suggest it participates in arginine biosynthesis or nitric oxide pathways. Researchers should assay enzymatic activity (e.g., arginase inhibition) using UV-Vis spectroscopy to monitor ammonia release or employ isotopic labeling (e.g., ¹⁵N) to track metabolic incorporation .

How does the (R)-configuration impact the compound’s reactivity in peptide coupling or derivatization reactions?

Advanced Research Consideration:

The (R)-configuration sterically hinders nucleophilic attack at the α-carbon, reducing racemization risk during peptide synthesis (). However, this configuration may lower solubility in polar solvents compared to the (S)-isomer (L-citrulline derivatives). Computational modeling (e.g., DFT) can predict steric and electronic effects, while kinetic studies (e.g., Arrhenius plots) quantify reaction rates under varying conditions .

What stability challenges arise during storage, and how can they be mitigated?

Advanced Research Consideration:

The methyl ester is prone to hydrolysis in aqueous media, especially at neutral/basic pH. Recommended storage at -20°C in anhydrous MeOH or DMF minimizes degradation ( ). For long-term stability, lyophilization with cryoprotectants (e.g., trehalose) preserves integrity. Monitor degradation via LC-MS; detected hydrolysis products include the free carboxylic acid (C₇H₁₃N₃O₃) .

How should researchers resolve contradictory data on the compound’s solubility and bioavailability in physiological buffers?

Data Contradiction Analysis:

Discrepancies in solubility (e.g., aqueous vs. DMSO) may arise from aggregation or pH-dependent ionization. Use dynamic light scattering (DLS) to detect aggregates and quantify solubility via nephelometry. For bioavailability, parallel artificial membrane permeability assays (PAMPA) can predict intestinal absorption, while Caco-2 cell models validate transport efficiency .

What strategies are effective for introducing isotopic labels (e.g., ²H, ¹³C) into this compound?

Advanced Research Consideration:

Deuterium labeling at the methyl group can be achieved via acid-catalyzed exchange (e.g., D₂O/HCl), while ¹³C labels require synthetic incorporation using ¹³C-enriched reagents (e.g., ¹³CH₃OH). Validate labeling efficiency using NMR isotope shifts or high-resolution MS ().

How does the compound interact with metalloenzymes, and what analytical methods quantify these interactions?

Methodological Answer:

The carbamoylamino group may chelate metal ions (e.g., Zn²⁺ in metalloproteases). Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) and X-ray crystallography to resolve coordination geometry. Competitive inhibition assays with EDTA can confirm metal-dependent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.